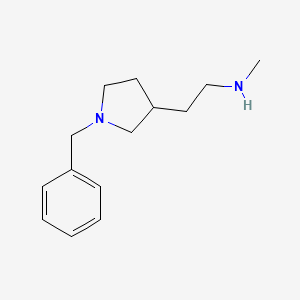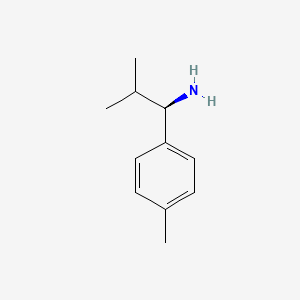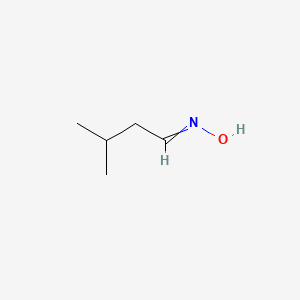![molecular formula C14H15N3O3 B13970898 1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate CAS No. 56633-71-7](/img/structure/B13970898.png)
1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic compound that features a diazo group, a pyrrolidine ring, and a phenylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The diazo group can be introduced through diazo transfer reactions using reagents like diazomethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the diazo transfer step to ensure safety and efficiency, given the potentially hazardous nature of diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form carboxylic acids.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane: A simpler diazo compound used in similar diazo transfer reactions.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Pyrimidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is unique due to its combination of a diazo group with a pyrrolidine ring and a phenylmethyl ester
Eigenschaften
CAS-Nummer |
56633-71-7 |
|---|---|
Molekularformel |
C14H15N3O3 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 |
InChI-Schlüssel |
SQNSQAXVRSTZPB-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)




